beta-Chamigrene

Description

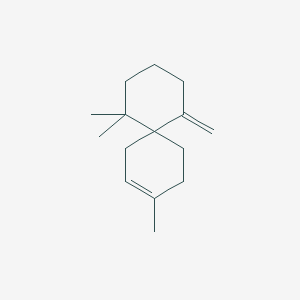

Structure

3D Structure

Properties

IUPAC Name |

5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h7H,2,5-6,8-11H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNGPDPILFYWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2(CC1)C(=C)CCCC2(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Natural Sources of Beta-Chamigrene in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-chamigrene, a bicyclic sesquiterpene, and its halogenated derivatives are prominent secondary metabolites found in marine red algae, particularly within the genus Laurencia. These compounds have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, antibacterial, and antifouling properties. This technical guide provides an in-depth overview of the natural sources of this compound in marine algae, details established experimental protocols for its extraction and identification, and explores the potential molecular pathways through which it exerts its cytotoxic effects. While quantitative data on this compound concentrations in marine algae remains limited in publicly available literature, this guide consolidates the current qualitative knowledge to support further research and development in this field.

Natural Sources of this compound

The primary natural sources of this compound and its derivatives in the marine environment are red algae belonging to the genus Laurencia (Family: Rhodomelaceae). This genus is renowned for its chemical diversity, producing a wide array of halogenated and non-halogenated sesquiterpenoids.

Table 1: Marine Algae Species Reported to Contain this compound and its Derivatives

| Algal Species | Chamigrene Derivatives Identified | Reference(s) |

| Laurencia composita | β-chamigrene-type sesquiterpenes | [1][2] |

| Laurencia dendroidea | Chamigrane-type sesquiterpenes | [3][4][5][6] |

| Laurencia scoparia | β-chamigrenes, including isorigidol (B1246757) and bromomethylidene derivatives | |

| Laurencia mariannensis | 10-bromo-β-chamigrene, 2,10-dibromo-3-chloro-β-chamigrene | |

| Laurencia nipponica | α-chamigrene and β-chamigrene type sesquiterpenes | |

| Laurencia japonensis | α-chamigrene type sesquiterpenes | |

| Laurencia okamurae | Halogenated chamigrane sesquiterpenes | |

| Laurencia rigida | Chamigrene derivatives | |

| Laurencia pinnatifida | Halogenated chamigrene epoxide | |

| Laurencia majuscula | Halogenated chamigrenes | [7] |

Note: The presence of this compound is often inferred from the identification of its various halogenated and hydroxylated derivatives, which are biosynthetically related.

Experimental Protocols

The isolation and identification of this compound from marine algae involve a multi-step process encompassing sample collection, extraction, chromatographic separation, and spectroscopic analysis.

Sample Preparation and Extraction

-

Collection and Preservation: Collect fresh algal samples and transport them to the laboratory in seawater to prevent degradation. Clean the samples of epiphytes and debris. For long-term storage, samples can be air-dried, freeze-dried, or preserved in ethanol.

-

Grinding: Grind the dried or fresh algal material into a fine powder to increase the surface area for efficient extraction.

-

Extraction: Perform solvent extraction using a non-polar or moderately polar solvent. Dichloromethane (CH₂Cl₂), methanol (B129727) (MeOH), or a mixture of both are commonly used. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. Typically, the powdered alga is soaked in the solvent for a prolonged period (e.g., 24-48 hours) at room temperature, and the process is repeated multiple times to ensure complete extraction.

-

Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Isolation and Purification

-

Initial Fractionation (Column Chromatography): Subject the crude extract to column chromatography using silica (B1680970) gel as the stationary phase. Elute with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate.

-

Thin-Layer Chromatography (TLC): Monitor the fractions obtained from column chromatography using TLC to identify those containing compounds of interest. Visualize the spots under UV light or by using a staining reagent (e.g., vanillin-sulfuric acid).

-

Further Purification (HPLC): For higher purity, subject the fractions containing chamigrenes to High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient.

Identification and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

-

Sample Preparation: Dissolve the purified fraction or crude extract in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: A temperature gradient is employed to separate the components. A typical program might start at 60°C, hold for a few minutes, then ramp up to 240-280°C at a rate of 3-10°C/min.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

-

-

Quantification: For quantitative analysis, create a calibration curve using a certified standard of this compound. An internal standard can be used to improve accuracy.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation of novel chamigrene derivatives, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: General experimental workflow for the isolation and identification of this compound.

Hypothetical Signaling Pathway for Sesquiterpene-Induced Apoptosis

While the precise signaling pathways for this compound from marine algae are not yet fully elucidated, studies on other sesquiterpenes suggest the induction of apoptosis through both intrinsic and extrinsic pathways. The following diagram illustrates a plausible mechanism.[8][9][10][11][12][13]

Caption: Hypothetical signaling pathway for sesquiterpene-induced apoptosis.

Conclusion and Future Directions

The marine red algae of the genus Laurencia are a rich and diverse source of this compound and its derivatives. The established protocols for their extraction, isolation, and identification provide a solid foundation for further research. While the cytotoxic properties of these compounds are well-documented, a significant gap exists in the quantitative analysis of this compound in different algal species. Future research should focus on developing and applying validated quantitative methods to assess the concentration of this valuable sesquiterpene in various natural sources. Furthermore, detailed investigations into the specific molecular targets and signaling pathways of this compound from marine algae are crucial for a comprehensive understanding of its therapeutic potential and for the development of novel drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Compositacins A-K: Bioactive chamigrane-type halosesquiterpenoids from the red alga Laurencia composita Yamada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of G2/M arrest and apoptosis by sesquiterpene lactones in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Sesquiterpene from Polygonum barbatum disrupts mitochondrial membrane potential to induce apoptosis and inhibits metastasis by downregulating matrix metalloproteinase and osteopontin in NCI-H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijcrr.com [ijcrr.com]

An In-depth Technical Guide to the Isolation and Discovery of β-Chamigrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-chamigrene, a naturally occurring sesquiterpene, has garnered significant interest within the scientific community due to its unique spiro[5.5]undecane framework and promising biological activities. This technical guide provides a comprehensive overview of the isolation, discovery, and characterization of β-chamigrene. It includes detailed experimental protocols for its extraction from natural sources and its chemical synthesis, alongside a thorough compilation of its physicochemical and spectroscopic properties. Furthermore, this document elucidates the potential molecular mechanisms underlying its observed anti-inflammatory and antimicrobial effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

β-chamigrene is a carbobicyclic sesquiterpene characterized by a spiro[5.5]undecane skeleton.[1] First isolated in 1967, it is a representative member of the chamigrene family of natural products, which are found in a variety of terrestrial and marine organisms.[2] The compound is recognized for its distinctive earthy and woody aroma and is known to be soluble in organic solvents while exhibiting low solubility in water.[2] The unique structural architecture of β-chamigrene, featuring two quaternary carbon centers, has made it a challenging and attractive target for total synthesis.[2] Beyond its interesting chemical structure, β-chamigrene has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making it a molecule of interest for further investigation in drug discovery programs.[3][4]

Isolation from Natural Sources

β-chamigrene has been isolated from a diverse range of natural sources, including plants of the Asteraceae family, the red algae genus Laurencia, and other plants such as Toona calantas and Schisandra chinensis.[1][2] The following protocol provides a general methodology for the isolation of β-chamigrene from marine algae, a common source of chamigrene-type sesquiterpenes.

Experimental Protocol: Isolation from Laurencia species

This protocol is adapted from established methods for the isolation of sesquiterpenes from red algae.

2.1.1. Sample Collection and Preparation:

-

Freshly collect specimens of Laurencia species.

-

Thoroughly clean the algal material with seawater to remove sand, epiphytes, and other debris.

-

Air-dry the cleaned material at room temperature in a well-ventilated area until completely dry.

-

Grind the dried algae into a fine powder using a blender.

2.1.2. Extraction:

-

Macerate the powdered algal material in a suitable organic solvent, such as a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v), at room temperature.

-

Perform the extraction multiple times (e.g., 3x) to ensure the exhaustive removal of secondary metabolites.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Chromatographic Purification:

-

Subject the crude extract to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of increasing polarity, typically starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate.

-

Monitor the collected fractions by thin-layer chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the fractions containing β-chamigrene using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Physicochemical and Spectroscopic Data

The structural elucidation of β-chamigrene has been accomplished through a combination of spectroscopic techniques. The following tables summarize its key physical and spectral properties.

Physical Properties of β-Chamigrene

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [5] |

| Molecular Weight | 204.35 g/mol | [5] |

| Boiling Point | 273.00 to 274.00 °C @ 760.00 mm Hg | [6] |

| Refractive Index | 1.51100 @ 20.00 °C | [6] |

| Specific Rotation ([α]D) | Varies depending on the enantiomer and conditions |

Note: The specific rotation of β-chamigrene is dependent on the enantiomeric form and the solvent, temperature, and wavelength used for measurement.

Spectroscopic Data of β-Chamigrene

3.2.1. ¹H and ¹³C NMR Spectral Data

3.2.2. Mass Spectrometry (MS)

The mass spectrum of β-chamigrene is characterized by a molecular ion peak corresponding to its molecular weight.

| m/z | Interpretation |

| 204 | [M]⁺ |

Note: Further fragmentation patterns would be observed, providing structural information.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of β-chamigrene would exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Interpretation |

| ~3080 | =C-H stretch (exocyclic methylene) |

| ~2950-2850 | C-H stretch (alkane) |

| ~1645 | C=C stretch (alkene) |

| ~890 | =C-H bend (exocyclic methylene) |

Experimental Workflows and Biological Signaling Pathways

Experimental Workflow for Isolation and Characterization

The general workflow for the isolation and characterization of β-chamigrene from a natural source is depicted below.

Postulated Signaling Pathways for Biological Activity

Based on the known biological activities of sesquiterpenes, the following signaling pathways are postulated to be involved in the anti-inflammatory and antimicrobial effects of β-chamigrene.

4.2.1. Anti-Inflammatory Signaling Pathway

Sesquiterpenes are known to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

4.2.2. Antimicrobial Mechanism of Action

A common mechanism of antimicrobial action for sesquiterpenes involves the disruption of the microbial cell membrane.

Conclusion

β-chamigrene stands out as a fascinating natural product with a complex chemical structure and a spectrum of interesting biological activities. This guide has provided a detailed overview of the methodologies for its isolation and characterization, along with a compilation of its known physicochemical and spectroscopic data. The elucidated potential mechanisms of its anti-inflammatory and antimicrobial actions offer a foundation for further pharmacological investigation. For researchers and professionals in drug development, β-chamigrene represents a promising scaffold for the design and synthesis of novel therapeutic agents. Further studies are warranted to fully explore its therapeutic potential and to establish a more comprehensive understanding of its structure-activity relationships.

References

- 1. The natural sesquiterpene lactone inulicin suppresses the production of pro-inflammatory mediators via inhibiting NF-κB and AP-1 pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beta-Chamigrene | C15H24 | CID 442353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 18431-82-8 [thegoodscentscompany.com]

physicochemical properties of beta-chamigrene

An In-depth Technical Guide on the Physicochemical Properties of β-Chamigrene

Introduction

β-Chamigrene is a naturally occurring sesquiterpene characterized by a unique spiro[5.5]undecane bicyclic structure.[1][2] As a member of the chamigrane class of sesquiterpenoids, it is predominantly isolated from marine algae, particularly of the genus Laurencia, and has also been identified in terrestrial plants like Toona calantas and Schisandra chinensis.[3][4][5] The most common stereoisomer found in nature is (-)-β-chamigrene.[2] This compound is noted for its distinctive earthy and woody aroma and is of significant interest in natural product chemistry due to its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.[1] Its low solubility in water and high solubility in organic solvents make it suitable for various extraction and formulation processes.[1]

Physicochemical Properties

The fundamental physicochemical properties of β-chamigrene are summarized below. These properties are crucial for its isolation, characterization, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1][6][7] |

| Molecular Weight | 204.35 g/mol | [3][6][7] |

| CAS Number | 18431-82-8 | [6][8][9] |

| Appearance | - | - |

| Odor | Earthy, woody | [1] |

| Boiling Point | 273.00 to 274.00 °C at 760.00 mm Hg | [8] |

| Density (Predicted) | 0.89 ± 0.1 g/cm³ | [9][10] |

| Refractive Index | 1.51100 @ 20.00 °C | [8][9] |

| Optical Rotation | [α]20/D -77±3°, c =1% in chloroform | [11] |

| Solubility | Soluble in alcohol and organic solvents; Insoluble in water (0.01216 mg/L @ 25 °C est.) | [1][8] |

| logP (o/w) | 6.217 (est) | [8] |

Experimental Protocols

Isolation of β-Chamigrene from Laurencia Species

This protocol outlines a standard methodology for the extraction, fractionation, and purification of chamigrene sesquiterpenes from marine algae. The process is adapted from established procedures for isolating natural products from Laurencia species.[5]

3.1.1. Materials and Equipment

-

Fresh Laurencia species

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

n-hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Blender or grinder

-

Large Erlenmeyer flasks

-

Ultrasonic bath

-

Vacuum filtration apparatus (sintered glass funnel)

-

Rotary evaporator

-

Silica (B1680970) gel for flash column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Glass columns for chromatography

3.1.2. Methodology

-

Sample Preparation : Freshly collected algal material is cleaned with seawater to remove debris. The material is then air-dried at room temperature in a well-ventilated space until completely dry, after which it is ground into a fine powder.[5]

-

Solvent Extraction : 100 g of the dried, powdered algae is macerated in 500 mL of a 1:1 mixture of CH₂Cl₂ and MeOH. The mixture is sonicated for 20 minutes. The supernatant is separated from the biomass via vacuum filtration. This extraction process is repeated at least two more times to ensure thorough extraction.[5]

-

Concentration : The supernatants from all extractions are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.[5]

-

Chromatographic Fractionation : The crude extract is pre-adsorbed onto a small amount of silica gel and loaded onto a silica gel flash column. The column is eluted with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.[5]

-

Monitoring and Purification : Fractions are collected and monitored by TLC using a suitable solvent system (e.g., n-hexane:EtOAc, 8:2 v/v). Fractions containing compounds with similar Rf values are combined and may require further purification using techniques like preparative HPLC to isolate pure β-chamigrene.[5][12][13]

Biological Activity Screening: Cytotoxicity MTT Assay

This protocol details a method for evaluating the cytotoxic effects of β-chamigrene derivatives against a cancer cell line, such as KATO-3 human gastric carcinoma cells.[14]

3.2.1. Materials and Equipment

-

β-Chamigrene dissolved in dimethyl sulfoxide (B87167) (DMSO)

-

KATO-3 cell line

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Sterile 96-well microtiter plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

3.2.2. Methodology

-

Cell Seeding : KATO-3 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubated for 24 hours to allow for attachment.[14]

-

Compound Treatment : Serial dilutions of β-chamigrene are prepared in the culture medium. The final concentration of DMSO should not exceed 0.5%. The medium in the wells is replaced with 100 µL of the medium containing the test compound at various concentrations. Vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent) are included.[14]

-

Incubation : The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[14]

-

MTT Addition : Following incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[14]

-

Solubilization and Measurement : The medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan (B1609692) crystals. The absorbance is then measured on a microplate reader at the appropriate wavelength (e.g., 570 nm). The IC₅₀ value is calculated from the dose-response curve.[14]

Visualizations

The following diagram illustrates a general workflow for the isolation, characterization, and biological screening of β-chamigrene.

References

- 1. CAS 18431-82-8: (-)-beta-chamigrene | CymitQuimica [cymitquimica.com]

- 2. Chamigrene - Wikipedia [en.wikipedia.org]

- 3. Npc268130 | C15H24 | CID 29073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound beta-Chamigrene (FDB005917) - FooDB [foodb.ca]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C15H24 | CID 442353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound, 18431-82-8 [thegoodscentscompany.com]

- 9. echemi.com [echemi.com]

- 10. This compound 18431-82-8 [thegoodscentscompany.com]

- 11. (-)-BETA-CHAMIGRENE | 18431-82-8 [chemicalbook.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stereoisomers and Enantiomers of β-Chamigrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Chamigrene, a bicyclic sesquiterpene, is a fascinating natural product with a characteristic spiro[5.5]undecane skeleton. It exists as a pair of enantiomers, (+)-β-chamigrene and (-)-β-chamigrene, which can exhibit distinct biological activities. The naturally occurring and most common stereoisomer is (-)-β-chamigrene, which possesses the (6R) absolute configuration.[1] This guide provides a comprehensive overview of the stereochemistry of β-chamigrene, including its synthesis, separation, characterization, and biological evaluation, with a focus on providing practical data and protocols for researchers in the field.

Stereochemistry and Physicochemical Properties

The core of β-chamigrene's structure is the spirocyclic system, which gives rise to its chirality. The two enantiomers are non-superimposable mirror images of each other.

Table 1: Physicochemical Properties of β-Chamigrene Enantiomers

| Property | (+)-β-Chamigrene | (-)-β-Chamigrene | Racemic β-Chamigrene |

| IUPAC Name | (6S)-3,7,7-trimethyl-11-methylidenespiro[5.5]undec-2-ene | (6R)-3,7,7-trimethyl-11-methylidenespiro[5.5]undec-2-ene | (±)-3,7,7-trimethyl-11-methylidenespiro[5.5]undec-2-ene |

| CAS Number | Not available | 18431-82-8[1] | 18431-82-8 (unspecified)[2] |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol | 204.35 g/mol |

| Optical Rotation ([α]D) | Data not available | Data not available | 0° |

| Refractive Index (n²⁰/D) | Not available | Not available | 1.511[3] |

| Boiling Point | Not available | Not available | 273.00 to 274.00 °C @ 760.00 mm Hg[3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While detailed comparative data for the individual enantiomers is scarce, the following table summarizes the key ¹H and ¹³C NMR chemical shifts for racemic β-chamigrene.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Racemic β-Chamigrene in CDCl₃

| ¹H NMR (400 MHz) | ¹³C NMR (100 MHz) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 5.32 (br d, 1H) | 149.06 |

| 4.89 (br s, 1H) | 132.73 |

| 4.54 (br s, 1H) | 120.01 |

| 2.25 (td, 1H) | 110.52 |

| 2.20 - 1.90 (m, 4H) | 44.76 |

| 1.85 - 1.65 (m, 4H) | 37.27 |

| 1.59 (br s, 3H) | 37.02 |

| 1.55 - 1.45 (m, 1H) | 32.23 |

| 1.35 - 1.25 (m, 1H) | 29.72 |

| 1.15 (dm, 1H) | 28.99 |

| 0.89 (s, 3H) | 27.92 |

| 0.84 (s, 3H) | 25.99 |

| 25.03 | |

| 23.84 | |

| 23.06 |

Data obtained from the synthesis of racemic β-chamigrene.[5]

Experimental Protocols

Enantioselective Synthesis of (+)-β-Chamigrene

A catalytic asymmetric Diels-Alder reaction provides a route to enantiopure (+)-β-chamigrene.[4] The key step involves the reaction of an exocyclic enone with a diene, controlled by a chiral imidodiphosphorimidate catalyst. The resulting spirocyclic ketone is then converted to (+)-β-chamigrene via a Wittig methylenation.

Caption: Enantioselective synthesis of (+)-β-chamigrene.

Chiral Separation of β-Chamigrene Enantiomers

The separation of β-chamigrene enantiomers can be achieved using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

This protocol provides a general guideline for the separation of β-chamigrene enantiomers using a cyclodextrin-based chiral stationary phase.

-

Column: A chiral capillary column, such as one with a permethylated β-cyclodextrin stationary phase (e.g., Rt-βDEXsm, CHIRALDEX B-DM), is recommended.[6][7]

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Oven Program: Start at a low temperature (e.g., 60-80 °C) and ramp up slowly (e.g., 2-5 °C/min) to a final temperature of around 200-220 °C. The optimal temperature program will need to be determined empirically.

-

Sample Preparation: Dissolve the racemic β-chamigrene in a suitable solvent (e.g., hexane, dichloromethane) at a concentration of approximately 1 mg/mL.

Caption: Workflow for chiral GC separation of β-chamigrene.

A general approach for chiral HPLC method development for β-chamigrene enantiomers is outlined below.

-

Column: Screen various chiral stationary phases (CSPs). Polysaccharide-based columns, such as Chiralcel OD-H or Chiralpak AD, are often a good starting point for a wide range of compounds.[8]

-

Mobile Phase:

-

Normal Phase: A mixture of hexane/isopropanol (B130326) or hexane/ethanol is commonly used. The ratio can be adjusted to optimize separation. For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be beneficial.

-

Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) can be used with appropriate reversed-phase chiral columns.

-

-

Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.

-

Detection: UV detector, typically at a wavelength where the compound has some absorbance (e.g., around 210-230 nm for non-aromatic terpenes).

-

Method Development Strategy: Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and screen different chiral columns. Once a column shows some separation, optimize the mobile phase composition and temperature to improve resolution.

Biological Activity

While comprehensive comparative studies on the biological activities of individual β-chamigrene enantiomers are limited, the chamigrene class of compounds has demonstrated notable cytotoxic and antimicrobial properties.

Table 3: Reported Biological Activities of Chamigrene-Type Sesquiterpenoids

| Compound/Extract | Activity | Cell Line/Organism | IC₅₀ / MIC | Reference |

| β-Chamigrane-type sesquiterpenoids | Cytotoxicity | HeLa (cervical carcinoma) | ≤ 1.0 µg/mL | [9] |

| MCF-7 (breast carcinoma) | ≤ 1.0 µg/mL | [9] | ||

| P-388 (murine lymphocytic leukemia) | ≤ 1.0 µg/mL | [9] | ||

| β-Chamigrene | Antibacterial Activity | Not specified | Not specified | [10] |

Note: The specific enantiomers of the β-chamigrane-type sesquiterpenoids tested were not specified in the cited source.

Experimental Protocol for Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the β-chamigrene enantiomers (or racemic mixture) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

References

- 1. beta-Chamigrene | C15H24 | CID 442353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beta-cell apoptosis: stimuli and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hplc.eu [hplc.eu]

- 4. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Racemic β-Chamigrene, a Spiro[5.5]undecane Sesquiterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Structural and Biological Differences Between Alpha- and Beta-Chamigrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the structural isomers, alpha-chamigrene (B27014) and beta-chamigrene. These bicyclic sesquiterpenes, belonging to the chamigrane class, share a common spiro[5.5]undecane core but exhibit distinct structural and, consequently, biological properties. This document summarizes their key structural differences, presents available quantitative physicochemical and biological data, outlines relevant experimental protocols for their study, and provides visualizations to illustrate comparative workflows. While research on the non-halogenated parent compounds is ongoing, this guide consolidates current knowledge to support further investigation into their therapeutic potential.

Structural Elucidation: The Isomeric Difference

Alpha-chamigrene and this compound are constitutional isomers with the molecular formula C₁₅H₂₄ and a molar mass of 204.35 g/mol .[1][2][3] Their shared chamigrane skeleton features a spirocyclic system composed of two six-membered rings. The critical distinction between the two lies in the position of a double bond within this bicyclic framework.[4]

-

Alpha-Chamigrene: Possesses an endocyclic double bond, located within one of the rings of the spiro[5.5]undecane structure.[4]

-

This compound: Features an exocyclic double bond, where the double bond is positioned outside of the ring system, attached to the spiro center.[4]

This seemingly minor variation in double bond placement significantly influences the molecule's overall shape, electronic distribution, and reactivity, which in turn dictates its interaction with biological targets.

Comparative Data Presentation

While direct, head-to-head comparative studies on all physicochemical and biological parameters are limited, this section compiles available data to facilitate a preliminary comparison.

Physicochemical Properties

| Property | Alpha-Chamigrene | This compound | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | [1][2][3] |

| Molar Mass | 204.35 g/mol | 204.35 g/mol | [1][2][3] |

| IUPAC Name | (6R)-1,5,5,9-tetramethylspiro[5.5]undeca-1,9-diene | (6R)-3,7,7-trimethyl-11-methylidenespiro[5.5]undec-2-ene | [2][3] |

| Boiling Point | 272-274 °C (estimated) | 273-274 °C (estimated) | [5][6] |

| XLogP3 | 4.4 | 4.7 | [2][3] |

Spectroscopic Data (¹H and ¹³C NMR)

Expected ¹H NMR Distinctions:

-

Alpha-Chamigrene: Vinylic proton signals corresponding to the endocyclic double bond would be observed.

-

This compound: Signals for the two vinylic protons of the exocyclic methylene (B1212753) group would be present, likely appearing as distinct singlets or narrowly coupled signals.

Expected ¹³C NMR Distinctions:

-

Alpha-Chamigrene: Two sp²-hybridized carbon signals corresponding to the carbons of the endocyclic double bond.

-

This compound: Two sp²-hybridized carbon signals, one for the quaternary spiro carbon of the double bond and one for the exocyclic methylene carbon.

Biological Activity: Cytotoxicity

Direct comparative cytotoxicity data for the parent non-halogenated alpha- and this compound is limited. However, studies on related halogenated chamigrane-type sesquiterpenoids isolated from marine sources, such as the red alga Laurencia majuscula, provide valuable insights. These studies suggest that β-chamigrane derivatives may exhibit more potent cytotoxic effects.[4][7][8]

| Compound Type | Cell Line | IC₅₀ (µg/mL) | Reference(s) |

| α-chamigrane-type sesquiterpenoids | HeLa (Human Cervical Carcinoma) | ≤ 5.0 | [4][7][8] |

| α-chamigrane-type sesquiterpenoids | P-388 (Murine Lymphocytic Leukemia) | ≤ 5.0 | [4][7][8] |

| β-chamigrane-type sesquiterpenoids | HeLa (Human Cervical Carcinoma) | ≤ 1.0 | [4][7][8] |

| β-chamigrane-type sesquiterpenoids | MCF-7 (Human Breast Carcinoma) | ≤ 1.0 | [4][7][8] |

| β-chamigrane-type sesquiterpenoids | P-388 (Murine Lymphocytic Leukemia) | ≤ 1.0 | [4][7][8] |

Experimental Protocols

This section outlines key experimental methodologies for the isolation, characterization, and biological evaluation of alpha- and this compound.

Isolation and Purification of Chamigrenes from Laurencia sp.

This protocol is adapted from methodologies used for the isolation of sesquiterpenes from marine red algae.

-

Extraction:

-

Freshly collected and cleaned algal biomass is air-dried or freeze-dried.

-

The dried material is ground and extracted sequentially with solvents of increasing polarity, typically starting with a nonpolar solvent like n-hexane or dichloromethane, followed by a more polar solvent like ethyl acetate (B1210297) or methanol.

-

-

Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

A solvent gradient (e.g., n-hexane/ethyl acetate) is used to elute fractions of increasing polarity.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds of interest are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol/water or acetonitrile/water).

-

Structural Characterization

-

Mass Spectrometry (MS):

-

Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation patterns of the purified isomers. Electron ionization (EI) is a common method.

-

High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework.

-

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms within the molecule and confirm the isomeric structure.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7]

-

Compound Treatment: Cells are treated with various concentrations of alpha- or this compound for a defined period (e.g., 24, 48, or 72 hours).[7]

-

MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[9][10]

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.[9]

-

Treatment: Cells are pre-treated with different concentrations of alpha- or this compound for a short period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a longer period (e.g., 24 hours).[9]

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[9][10]

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of experiments to compare the biological activities of alpha- and this compound.

Caption: Comparative workflow for evaluating the biological activities of alpha- and this compound.

Caption: Logical relationship between structural features and potential biological activities.

Conclusion

Alpha- and this compound represent a compelling pair of isomers for structure-activity relationship studies. The distinct placement of the double bond is the primary determinant of their differing physicochemical properties and, as suggested by studies on related compounds, their biological activities. While current research points towards potentially greater cytotoxicity for beta-chamigrane derivatives, a comprehensive, direct comparison of the parent, non-halogenated compounds is warranted. The experimental protocols outlined in this guide provide a framework for such investigations. Further research into their specific molecular targets and signaling pathways will be crucial for unlocking their full therapeutic potential in drug development.

References

- 1. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (-)-alpha-Chamigrene | C15H24 | CID 442351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Isolation and anti-neuroinflammation activity of sesquiterpenoids from Artemisia argyi: computational simulation and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Halogenated Chamigrene Derivatives from Laurencia: A Technical Guide for Drug Discovery

The marine red algal genus Laurencia is a well-established, prolific source of structurally unique and biologically active halogenated secondary metabolites.[1] Among these, the chamigrene-type sesquiterpenoids represent one of the most abundant classes, characterized by a spiro[5.5]undecane carbon skeleton.[2] The incorporation of halogen atoms, primarily bromine and chlorine, into these structures is crucial for their diverse pharmacological activities, which include cytotoxic, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of halogenated chamigrene derivatives from Laurencia, focusing on their biological activities, the experimental protocols used for their study, and their potential mechanisms of action, tailored for researchers and drug development professionals.

Quantitative Biological Activity Data

The biological evaluation of halogenated chamigrenes has revealed significant potential in several therapeutic areas. The following tables summarize the quantitative data for some of the most studied derivatives.

Table 1: Cytotoxicity of Halogenated Chamigrenes Against Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| (-)-Elatol | Colo-205 | Colon Adenocarcinoma | 2.5 ± 1.3 | [6] |

| Elatol | A549 | Non-small Cell Lung Carcinoma | 6.24 | [6] |

| Elatol | RD | Embryonal Rhabdomyosarcoma | 14.24 | [6] |

| Obtusol | Colo-205 | Colon Adenocarcinoma | 1.2 ± 1.4 (µg/mL) | [6] |

| Lauremantanone A | HeLa | Cervical Cancer | > 50 (µg/mL) | [7] |

| Lauremantanone A | MCF-7 | Breast Cancer | > 50 (µg/mL) | [7] |

| Lauremantanone B | HeLa | Cervical Cancer | 35.8 (µg/mL) | [7] |

| Lauremantanone B | MCF-7 | Breast Cancer | 41.2 (µg/mL) | [7] |

| (+)-Elatol | P-388 | Murine Leukemia | 1.6 (µg/mL) | [7] |

| Cartilagineol | P-388 | Murine Leukemia | 3.9 (µg/mL) | [7] |

| Obtusol | P-388 | Murine Leukemia | 3.3 (µg/mL) | [7] |

| Compositacin D | A-549 | Human Lung Adenocarcinoma | 49-85 | [3] |

| Compositacin G | A-549 | Human Lung Adenocarcinoma | 49-85 | [3] |

Table 2: Antimicrobial and Antiparasitic Activity of Halogenated Chamigrenes

| Compound | Target Organism | Activity Type | MIC / IC50 | Reference |

| Unnamed Chlorinated Compound | Staphylococcus aureus (incl. MRSA) | Antibacterial | 12.5 µg/mL (MIC) | [3] |

| Compositacin G | Microsporum gypseum | Antifungal | 4 µg/mL (MIC80) | [3] |

| (+)-Elatol | Naegleria fowleri (ATCC 30808) | Antiamoebic (Trophozoite) | 1.08 µM (IC50) | [2][8] |

| (+)-Elatol | Naegleria fowleri (ATCC 30215) | Antiamoebic (Trophozoite) | 1.14 µM (IC50) | [2][8] |

| (+)-Elatol | Naegleria fowleri | Antiamoebic (Cyst) | 1.14 µM (IC50) | [2][8] |

| (-)-Elatol | Naegleria fowleri (ATCC 30808) | Antiamoebic (Trophozoite) | 36.77 µM (IC50) | [2] |

| (-)-Elatol | Schistosoma mansoni (Cercariae) | Anthelmintic | - | [9] |

| Rogiolol | Schistosoma mansoni (Adult worms) | Anthelmintic | Significant lethal effects | [9] |

| Obtusol | Schistosoma mansoni (Cercariae) | Anthelmintic | - | [9] |

| Compound 11 from L. tristicha | Serratia marcescens | Antibacterial | Good activity at 100 µ g/disk | [10] |

Table 3: Anti-inflammatory Activity of Halogenated Chamigrenes

| Compound | Assay | Effect | Concentration | Reference |

| Compound 17 from L. tristicha | Elastase Release Inhibition (in fMLP/CB-induced human neutrophils) | Strong Inhibition | 10 µM | [10] |

Experimental Protocols & Workflows

A systematic approach is employed to discover and evaluate novel halogenated chamigrenes. The general workflow involves collection, extraction, isolation, structure elucidation, and bioactivity screening.

Caption: General workflow from algae collection to bioactivity testing.

Isolation and Purification

-

Collection and Extraction : Specimens of Laurencia are collected and air-dried. The dried algal material is ground and exhaustively extracted with a solvent mixture, typically methanol/dichloromethane.

-

Solvent Partitioning : The resulting crude extract is concentrated under reduced pressure and partitioned between an organic solvent (e.g., ethyl acetate) and water.[7]

-

Chromatography : The organic-soluble fraction is subjected to a series of chromatographic techniques.

-

Initial Fractionation : Open column chromatography on silica (B1680970) gel is used for initial separation, eluting with a solvent gradient (e.g., n-hexane to ethyl acetate).

-

Fine Purification : Fractions of interest are further purified using Sephadex LH-20 columns and/or High-Performance Liquid Chromatography (HPLC) with different column types (e.g., C18 reverse-phase, silica normal-phase) to yield pure compounds.[9]

-

Structure Elucidation

The structures of isolated compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[1][3]

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.[1][3][11]

-

X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous structural confirmation and absolute configuration.[12]

Cytotoxicity Assay Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[6]

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).[6]

-

Compound Treatment : Cells are treated with various concentrations of the purified chamigrene derivatives for a defined period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition : After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-parasitic Assay Protocol: Naegleria fowleri

This protocol is used to determine the activity of compounds against the "brain-eating amoeba," Naegleria fowleri.[8]

-

Culture : N. fowleri trophozoites are cultured axenically in a suitable medium (e.g., MYAS) at 37°C.

-

Compound Application : Trophozoites are seeded into 96-well plates. Test compounds are added at various concentrations and incubated for 72 hours.

-

Viability Assessment : Amoebic viability is determined using a resazurin-based method. Resazurin is added to each well and incubated for 24 hours. Fluorescence (excitation 530 nm, emission 590 nm) is measured, which correlates with the number of viable cells.

-

IC50 Determination : The IC50 values are calculated from dose-response curves.

-

Cysticidal Assay : Cysts are generated by transferring trophozoites to a nutrient-poor medium. The assay then proceeds similarly to the trophozoite assay to evaluate cysticidal activity.[8]

Mechanisms of Action & Signaling Pathways

While the precise mechanisms for many halogenated chamigrenes are still under investigation, studies on lead compounds like (+)-elatol have begun to elucidate their cellular effects. The primary mechanism appears to be the induction of programmed cell death (apoptosis) in target cells.

In Naegleria fowleri, (+)-elatol has been shown to induce several cellular events consistent with apoptosis, including:

-

Increased plasma membrane permeability.[8]

-

Overproduction of reactive oxygen species (ROS).[8]

-

Mitochondrial dysfunction.[8]

-

Chromatin condensation.[8]

In cancer cells, the cytotoxic effects of chamigrenes are also linked to the induction of apoptosis and cell cycle arrest.[6] While specific protein targets are often not fully identified, the downstream effects suggest interference with key survival pathways. Anti-inflammatory actions may involve the modulation of pathways like NF-κB and MAPK, which are central regulators of inflammatory responses.[13][14]

Caption: Proposed signaling cascade for (+)-elatol's bioactivity.

Conclusion

Halogenated chamigrene derivatives from the genus Laurencia represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their potent cytotoxic, antiparasitic, and anti-inflammatory activities make them valuable lead structures for drug discovery and development. The presence and position of halogen atoms often play a critical role in their bioactivity, highlighting the importance of these marine natural products in medicinal chemistry.[3] Future research focusing on mechanism-of-action studies, target identification, and synthetic derivatization will be crucial to fully harness the potential of these unique molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Algal-Derived Halogenated Sesquiterpenes from Laurencia dendroidea as Lead Compounds in Schistosomiasis Environmental Control [mdpi.com]

- 10. Halogenated Sesquiterpenoids from the Red Alga Laurencia tristicha Collected in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Halogenated chamigrane sesquiterpenes from Laurencia okamurae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Anti-Inflammatory Effects of Marine Bioactive Compounds and Their Potential as Functional Food Ingredients in the Prevention and Treatment of Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Spiro[5.5]undecane Core in Sesquiterpenes: A Technical Guide for Researchers

An In-depth Examination of the Chamigrene Family of Sesquiterpenes, Their Biosynthesis, Biological Activity, and Experimental Protocols

The spiro[5.5]undecane core is a distinctive bicyclic structural motif found in a variety of natural products, lending them unique three-dimensional architectures that are often crucial for their biological function.[1] This technical guide focuses on the occurrence of this spirocyclic scaffold within the sesquiterpene class of natural products, with a primary emphasis on the chamigrene family—the most prominent group of sesquiterpenes possessing this core structure. These compounds, primarily isolated from marine organisms, have garnered significant attention for their interesting biological activities, including cytotoxic and antimicrobial effects.[1]

This document serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biosynthesis, biological activities, and key experimental methodologies related to sesquiterpenes featuring the spiro[5.5]undecane core.

The Chamigrene Sesquiterpenes

The chamigrenes are a diverse family of sesquiterpenes characterized by the spiro[5.5]undecane carbon framework.[1] First isolated in 1967, these compounds are predominantly found in marine red algae of the genus Laurencia.[2] Many chamigrenes are halogenated, typically containing bromine and chlorine atoms, which contributes to their structural diversity and biological potency.[2][3] Notable members of this family include β-chamigrene, elatol, obtusol, and laurencenone C.[3] The unique spirocyclic structure and the presence of halogen atoms make these molecules challenging synthetic targets and intriguing subjects for biological investigation.[3]

Biosynthesis of the Spiro[5.5]undecane Core

The biosynthesis of sesquiterpenes universally begins with the acyclic precursor, farnesyl pyrophosphate (FPP). The formation of the spiro[5.5]undecane core of chamigrenes is believed to proceed through a series of enzymatic cyclization reactions. While the specific enzymes in Laurencia species are not fully characterized, the generally accepted pathway involves the initial ionization of FPP to a farnesyl cation. This is followed by an intramolecular cyclization to form a bisabolyl cation intermediate. A subsequent second cyclization event, followed by rearrangements, leads to the formation of the characteristic spirocyclic cation, which is then further modified (e.g., through deprotonation or halogenation) to yield the various chamigrene structures.

Biological Activity of Spiro[5.5]undecane Sesquiterpenes

The chamigrene family of sesquiterpenes exhibits a range of promising biological activities. Halogenated derivatives, in particular, have demonstrated significant cytotoxic, anti-parasitic, and antimicrobial properties. The data below summarizes the in vitro activities of several key chamigrene compounds against various cell lines and pathogens.

Table 1: Cytotoxic and Anti-parasitic Activity of Chamigrene Sesquiterpenes

| Compound | Target Cell Line / Organism | Activity Type | IC50 | Reference |

|---|---|---|---|---|

| (+)-Elatol | Naegleria fowleri (ATCC 30808™) | Anti-parasitic | 1.08 µM | [3][4] |

| (+)-Elatol | Naegleria fowleri (ATCC 30215™) | Anti-parasitic | 1.14 µM | [3][4] |

| (-)-Elatol | Colo-205 (Colon Cancer) | Cytotoxicity | 2.5 ± 1.3 µg/mL | [3] |

| Obtusol | Colo-205 (Colon Cancer) | Cytotoxicity | 1.2 ± 1.4 µg/mL | [3] |

| Synthetic Spiro[5.5]undecane | SK-HEP-1 (Liver Cancer) | Cytotoxicity | 23.67 ± 4 µM |[5] |

Table 2: Antimicrobial Activity of Chamigrene Sesquiterpenes

| Compound / Extract | Target Organism | Activity Type | MIC | Reference |

|---|---|---|---|---|

| Essential oil with β-chamigrene | Multidrug-resistant bacteria | Antibacterial | 3 to 40 µl/ml | [3] |

| Laurokamin A, B, C | E. coli, S. aureus, F. oxysporum | Antimicrobial | Not specified |[6] |

The mechanism of cytotoxicity for compounds like obtusol and (-)-elatol against Colo-205 cells has been linked to the induction of apoptosis, involving the activation of various caspases.[3] For (+)-elatol, its potent activity against the pathogenic amoeba Naegleria fowleri is believed to involve the induction of programmed cell death, characterized by increased plasma membrane permeability and mitochondrial dysfunction.[3]

Experimental Protocols

Isolation and Purification from Natural Sources

The primary source of chamigrene sesquiterpenes is red algae of the genus Laurencia.[2][4][7] The following is a generalized protocol for the extraction and isolation of these compounds.

1. Extraction:

-

Sample Preparation: Collect fresh Laurencia algae, clean to remove sand and other organisms, and air-dry or freeze-dry. Grind the dried material into a fine powder.[7]

-

Maceration: Extract the powdered algae with an organic solvent. A common method is maceration at room temperature with 95% ethanol (B145695) (EtOH) or a mixture of dichloromethane (B109758) and methanol.[7][8]

-

Concentration: Filter the resulting solution and evaporate the solvent under reduced pressure to obtain a crude extract.[8]

2. Fractionation and Purification:

-

Solvent Partitioning: Partition the crude extract between ethyl acetate (B1210297) (EtOAc) and water. The organic-soluble fraction, containing the less polar sesquiterpenes, is retained for further purification.[8][9]

-

Column Chromatography: Subject the EtOAc-soluble fraction to column chromatography on silica (B1680970) gel.[8][9]

-

Further Purification: Combine fractions based on Thin-Layer Chromatography (TLC) analysis. Further purification of these fractions can be achieved using additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative TLC to yield pure compounds.[8]

3. Structure Elucidation:

-

The structures of isolated compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][6][8]

Total Synthesis of the Spiro[5.5]undecane Core

The construction of the sterically hindered spiro[5.5]undecane core is a key challenge in the total synthesis of chamigrenes. The Diels-Alder reaction is a powerful and frequently employed strategy.

Key Synthetic Strategy: Diels-Alder Reaction for β-Chamigrene Synthesis

A reported synthesis of racemic β-chamigrene utilizes a Diels-Alder reaction between 3,3-dimethyl-2-methylenecyclohexanone (the dienophile) and isoprene (B109036) (the diene) to form the spiro ketone precursor.

1. Preparation of the Spiro Ketone Precursor:

-

Reaction: A solution of 3,3-dimethyl-2-methylenecyclohexanone and isoprene is prepared in a suitable solvent. The reaction can be catalyzed by a Lewis acid, such as dimethylaluminum chloride, to improve yield and selectivity.

-

Conditions: The reaction mixture is transferred to a microwave reactor, flushed with nitrogen, and heated (e.g., to 160 °C for 15 minutes).

-

Workup: After cooling, the reaction mixture is poured into ice-water and extracted with an organic solvent like diethyl ether. The organic layer is washed with brine, dried over magnesium sulfate (B86663) (MgSO₄), and concentrated in vacuo.

-

Purification: The crude product is purified by flash chromatography on silica gel (e.g., using a 1:4 mixture of ethyl acetate and hexane (B92381) as the eluent) to yield the spiro ketone.

2. Olefination to β-Chamigrene:

-

The final step involves converting the ketone to the exocyclic double bond of β-chamigrene.

-

Reaction: A Wittig olefination is performed on the spiro ketone. This typically involves using a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide with a strong base.

-

Conditions: The reaction is often carried out at elevated temperatures (e.g., 55–60 °C) for an extended period (e.g., 48 hours).

-

Purification: The final product, β-chamigrene, is purified by chromatography.

Conclusion

The spiro[5.5]undecane sesquiterpenes, particularly the chamigrene family, represent a fascinating class of natural products with significant potential in medicinal chemistry and drug development. Their complex structures have inspired the development of elegant synthetic strategies, while their potent biological activities, especially the cytotoxic and anti-parasitic effects of halogenated derivatives, underscore their value as lead compounds for new therapeutics. Further research is warranted to fully elucidate the biosynthetic pathways in their native organisms, explore the pharmacological profiles of a wider range of these compounds, and optimize synthetic routes for greater efficiency and accessibility.

References

- 1. benchchem.com [benchchem.com]

- 2. Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Halogenated chamigrane sesquiterpenes from Laurencia okamurae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sesquiterpenes from Laurencia similis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Chemotaxonomic Significance of β-Chamigrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Chamigrene, a bicyclic sesquiterpenoid with a characteristic spiro[5.5]undecane skeleton, is a natural product found across a diverse range of organisms, from marine algae to terrestrial plants. Its presence, and often its relative abundance, serves as a valuable chemotaxonomic marker, aiding in the classification and differentiation of species and genera. This technical guide provides an in-depth exploration of the chemotaxonomic significance of β-chamigrene, supported by quantitative data, detailed experimental protocols for its isolation and identification, and an overview of its biosynthesis and potential biological activities. The intricate relationships and workflows are visualized through diagrams generated using the DOT language.

Introduction to β-Chamigrene

β-Chamigrene (IUPAC name: (6R)-3,7,7-trimethyl-11-methylidenespiro[5.5]undec-2-ene) is a member of the chamigrane class of sesquiterpenoids.[1] These C15 terpenoids are biosynthesized from farnesyl pyrophosphate (FPP) and are particularly abundant in red algae of the genus Laurencia and in various liverworts.[1] The stereoisomer (−)-β-chamigrene is the most common form found in nature.[2] The unique structural features of chamigrenes, including a spirocyclic system and often halogenation in marine-derived compounds, have attracted significant interest for their potential pharmacological applications.[3]

Chemotaxonomic Significance

The distribution and concentration of β-chamigrene and related sesquiterpenoids can be highly specific to certain taxa, making them useful biomarkers for chemotaxonomic studies.[4] Chemotaxonomy utilizes the chemical constituents of organisms to understand their evolutionary relationships. Sesquiterpenes, in particular, have been widely used as taxonomic markers in various plant and algal groups.[5][6]

In Marine Algae: The Genus Laurencia

The red algal genus Laurencia is renowned for its chemical diversity, producing a vast array of halogenated and non-halogenated sesquiterpenoids, with chamigrenes being a prominent class.[7][8] The specific profile of these compounds can be used to differentiate between species that are morphologically similar. For instance, the presence or absence of certain chamigrene derivatives has been proposed as a marker to distinguish between closely related Laurencia species.[8] While extensive qualitative studies exist, quantitative data on β-chamigrene across a wide range of Laurencia species is still an active area of research.

In Bryophytes: Liverworts as a Case Study

Liverworts (Marchantiophyta) are another group of organisms where β-chamigrene has significant chemotaxonomic value.[9][10] The essential oil composition of liverworts is often species-specific and can be used for identification purposes.

Table 1: Quantitative Analysis of β-Chamigrene in Selected Liverwort Species

| Species | Plant Part | Extraction Method | β-Chamigrene (% of Essential Oil) | Reference |

| Marchantia polymorpha | Thalli | Hydrodistillation | 7.16 | [4] |

| Bazzania parisii | Whole plant | Not specified | 6.5 | [6] |

| Bazzania francana | Whole plant | Not specified | 5.6 - 7.2 | [6] |

This table summarizes the percentage of β-chamigrene found in the essential oils of different liverwort species, highlighting its potential as a quantitative chemotaxonomic marker.

In Higher Plants: The Asteraceae Family

The Asteraceae family is well-known for producing a wide variety of sesquiterpene lactones, which are considered important taxonomic markers.[11][12] While sesquiterpene lactones are the most studied, other sesquiterpenes like β-chamigrene also contribute to the chemical fingerprint of these plants and can be used in chemotaxonomic analyses.[5] The presence and relative abundance of different sesquiterpene skeletons can help to delineate tribes, subtribes, and genera within this large and complex family.[8][12]

Biosynthesis of β-Chamigrene

The biosynthesis of all sesquiterpenes, including β-chamigrene, originates from the isoprenoid pathway. The key precursor is (2E,6E)-farnesyl pyrophosphate (FPP). A class of enzymes known as sesquiterpene synthases, or sesquiterpene cyclases, catalyze the cyclization of the linear FPP molecule into the characteristic bicyclic structure of β-chamigrene. Specifically, a multi-product β-chamigrene synthase has been identified in Arabidopsis thaliana.

Caption: Biosynthetic pathway of β-chamigrene from FPP.

Experimental Protocols

Extraction and Isolation of β-Chamigrene from Marine Algae (Laurencia sp.)

This protocol is adapted from established methods for the isolation of sesquiterpenes from Laurencia species.[2]

1. Sample Preparation:

-

Freshly collected Laurencia specimens should be cleaned of epiphytes and debris.

-

The algal material is then air-dried or freeze-dried and ground into a fine powder.

2. Extraction:

-

The powdered algae (e.g., 100 g) is extracted with a solvent mixture such as dichloromethane/methanol (1:1, v/v) at room temperature.

-

The extraction is typically repeated three times to ensure complete recovery of the metabolites.

-

The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Fractionation:

-

The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

A solvent gradient of increasing polarity (e.g., n-hexane to ethyl acetate) is used to elute the compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Purification:

-

Fractions containing β-chamigrene are further purified by high-performance liquid chromatography (HPLC), often using a reversed-phase column and a methanol/water or acetonitrile/water mobile phase.

Caption: Workflow for the extraction and isolation of β-chamigrene.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of volatile compounds like β-chamigrene in essential oils.[13][14]

1. Sample Preparation:

-

The essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

-

An internal standard can be added for accurate quantification.

2. GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A typical program starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 240°C).

-

Injector Temperature: Typically set at 250°C.

-

MS Detector: Operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 500.

3. Identification and Quantification:

-

β-Chamigrene is identified by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

-

Quantification is performed by integrating the peak area of the corresponding ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of novel chamigrene derivatives and for confirming the structure of known compounds.[15] Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

Biological Activities and Potential Signaling Pathways

While the primary focus of this guide is on the chemotaxonomic significance of β-chamigrene, it is important to note its reported biological activities, which include antibacterial and cytotoxic effects.[12] The precise molecular mechanisms underlying these activities are not fully elucidated for β-chamigrene itself. However, studies on other sesquiterpenes and sesquiterpene lactones provide insights into potential signaling pathways that may be modulated by this class of compounds.[2][11]

Sesquiterpenes have been shown to interact with several key intracellular signaling cascades implicated in inflammation and cancer, including:

-

NF-κB Pathway: Many sesquiterpenes are known to inhibit the activation of the NF-κB transcription factor, a key regulator of the inflammatory response.[11][12]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis, is another target of sesquiterpenes.[2]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival and is often dysregulated in cancer. Some sesquiterpene lactones have been shown to inhibit this pathway.[2][12]

-

Wnt/β-catenin Pathway: This pathway plays a role in embryonic development and cancer, and can be modulated by certain sesquiterpenes.[2]

-

STAT3 Pathway: The signal transducer and activator of transcription 3 (STAT3) is another important target in cancer therapy, and its activity can be affected by sesquiterpene lactones.[2]

Caption: Potential signaling pathways modulated by sesquiterpenes.

Further research is needed to specifically determine which of these pathways are directly affected by β-chamigrene and to elucidate the detailed molecular interactions.

Conclusion

β-Chamigrene is a structurally interesting sesquiterpenoid with significant potential as a chemotaxonomic marker. Its presence and relative abundance can provide valuable information for the classification of organisms, particularly in chemically diverse groups like the red algal genus Laurencia and bryophytes. The detailed experimental protocols provided in this guide offer a framework for the isolation, identification, and quantification of β-chamigrene, facilitating further chemotaxonomic and pharmacological research. While its own bioactivity is still under-explored, the known effects of related sesquiterpenes on key signaling pathways suggest that β-chamigrene may also possess important pharmacological properties worthy of further investigation.

References

- 1. Taxonomic Insights and Its Type Cyclization Correlation of Volatile Sesquiterpenes in Vitex Species and Potential Source Insecticidal Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical characteristics of the sesquiterpenes and diterpenes from Lauraceae family and their multifaceted health benefits: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sesquiterpene lactones as chemotaxonomic markers in genus Anthemis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iomcworld.com [iomcworld.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nepjol.info [nepjol.info]

- 14. Sesquiterpenes from Laurencia similis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

beta-chamigrene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Chamigrene, a naturally occurring sesquiterpene, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular formula, alongside available data on its cytotoxic effects. Detailed experimental protocols for the synthesis of β-chamigrene and the assessment of its cytotoxicity are provided to facilitate further research and development.

Chemical and Physical Properties

β-Chamigrene is a sesquiterpene characterized by a spiro[5.5]undecane carbon framework.[1]

| Property | Value | Source |

| CAS Number | 18431-82-8 | [2][3][4][5][6][7] |

| Molecular Formula | C15H24 | [2][3][5][6][7] |

| Molecular Weight | 204.35 g/mol | [3][5] |

Biological Activity

The primary biological activity reported for β-chamigrene and related compounds is cytotoxicity against various cancer cell lines.

Cytotoxicity Data